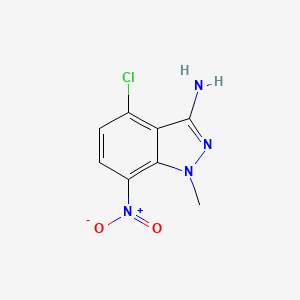

4-chloro-1-methyl-7-nitro-1H-indazol-3-amine

Description

Historical Context of Indazole Derivatives in Medicinal Chemistry

The evolution of indazole derivatives in medicinal chemistry represents a remarkable journey spanning over five decades of pharmaceutical innovation. Indazole compounds have established themselves as privileged scaffolds in drug discovery, with their significance first recognized in the 1960s when researchers began exploring heterocyclic systems for therapeutic applications. The indazole core structure, consisting of a bicyclic system containing two nitrogen atoms within a five-membered ring fused to a benzene ring, has demonstrated exceptional versatility in accommodating diverse functional groups while maintaining biological activity.

Historical development of indazole-based therapeutics gained substantial momentum during the 1980s and 1990s, when pharmaceutical companies recognized the potential of these compounds to interact with multiple biological targets. The structural framework of indazoles provided medicinal chemists with opportunities to develop compounds exhibiting anti-inflammatory, antibacterial, antiviral, antiarrhythmic, antifungal, and antitumor activities. This broad spectrum of biological activities established indazoles as one of the most valuable heterocyclic systems in pharmaceutical research.

The progression from simple indazole structures to more complex derivatives like this compound reflects the sophisticated understanding that modern medicinal chemistry has developed regarding structure-activity relationships. Research conducted over the past two decades has demonstrated that specific substitution patterns on the indazole core can dramatically influence biological activity, selectivity, and pharmacokinetic properties. The incorporation of electron-withdrawing groups such as nitro and chloro substituents, combined with alkyl groups like methyl, represents a strategic approach to modulating the electronic properties and spatial arrangement of the molecule.

Contemporary pharmaceutical research has identified at least 43 indazole-based therapeutic agents that have progressed to clinical application or clinical trials, underscoring the continued relevance of this chemical class. The development of compounds like this compound builds upon this extensive foundation of knowledge, incorporating lessons learned from decades of structure-activity relationship studies and optimization efforts.

Structural Significance of Functional Group Substitution Patterns

The molecular architecture of this compound demonstrates sophisticated chemical design principles that maximize both synthetic accessibility and biological potential. The strategic placement of functional groups across the indazole scaffold reflects careful consideration of electronic effects, steric interactions, and molecular recognition patterns that govern biological activity.

The chloro substituent at position 4 of the indazole ring serves multiple functions within the molecular framework. Chlorine, being an electron-withdrawing halogen, significantly influences the electronic distribution across the aromatic system, thereby modulating the compound's reactivity and binding affinity to biological targets. The presence of chlorine at this position also provides opportunities for further chemical modification through nucleophilic substitution reactions, enabling the synthesis of diverse analogs for structure-activity relationship studies.

The methyl group positioned at the N-1 nitrogen atom represents a critical structural modification that influences both the compound's stability and its biological properties. N-methylation typically enhances lipophilicity and metabolic stability while preventing potential tautomeric equilibria that could complicate biological evaluation. This substitution pattern ensures that the compound exists predominantly in the 1H-indazole tautomeric form, providing consistent molecular geometry for biological interactions.

The nitro group at position 7 introduces significant electronic perturbation to the indazole system, creating a strong electron-withdrawing effect that influences the entire molecular electronic structure. This substitution pattern enhances the electrophilic character of the aromatic system, potentially facilitating interactions with nucleophilic sites on biological macromolecules. The nitro group also serves as a versatile synthetic handle, as it can be reduced to amino functionality under appropriate conditions, enabling further structural diversification.

The amino group at position 3 provides a crucial hydrogen bond donor and acceptor site that significantly influences the compound's interaction with biological targets. This functional group is particularly important for enzyme binding, as amino groups frequently participate in key hydrogen bonding interactions within active sites. The positioning of the amino group adjacent to the N-2 nitrogen atom of the indazole ring creates a unique electronic environment that may enhance binding affinity and selectivity.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇ClN₄O₂ | |

| Molecular Weight | 226.62 g/mol | |

| Chemical Abstracts Service Number | 1192263-90-3 | |

| MDL Number | MFCD13193092 | |

| Melting Point | 186-189°C | |

| IUPAC Name | This compound | |

| SMILES Notation | NC1=NN(C)C2=C1C(Cl)=CC=C2N+=O |

The synergistic effects of these functional groups create a molecular architecture that exhibits enhanced biological activity compared to simpler indazole derivatives. Research has demonstrated that the specific combination of electron-withdrawing and electron-donating groups, along with the strategic placement of hydrogen bonding sites, contributes to improved binding affinity and selectivity for various biological targets.

Table 2: Functional Group Analysis and Electronic Effects

| Position | Functional Group | Electronic Effect | Structural Impact |

|---|---|---|---|

| 1 | Methyl | Electron-donating | Enhanced lipophilicity, tautomer stabilization |

| 3 | Amino | Electron-donating | Hydrogen bonding capability, nucleophilic site |

| 4 | Chloro | Electron-withdrawing | Electrophilic enhancement, substitution site |

| 7 | Nitro | Electron-withdrawing | Strong electronic perturbation, reduction potential |

The regioselectivity observed in the synthesis of this compound reflects the inherent reactivity patterns of the indazole system under various reaction conditions. Studies have shown that the substitution pattern can be controlled through careful selection of reaction conditions, with different approaches favoring either N-1 or N-2 alkylation. The successful preparation of this compound with high regioselectivity demonstrates the maturity of synthetic methodologies available for indazole functionalization.

Recent advances in indazole synthesis have focused on developing more efficient and selective methods for introducing complex substitution patterns. The synthesis of this compound typically involves multi-step sequences that begin with commercially available precursors and utilize well-established transformations such as nitration, halogenation, and amination reactions. These synthetic approaches have been optimized to provide high yields and excellent regioselectivity, enabling access to sufficient quantities of material for biological evaluation and further chemical modification.

The structural complexity of this compound also reflects broader trends in modern medicinal chemistry toward more sophisticated molecular architectures that can engage multiple interaction modes with biological targets. The presence of both hydrogen bond donors and acceptors, combined with aromatic and aliphatic regions, provides a well-balanced molecular framework for diverse biological interactions. This structural versatility has made compounds of this type valuable not only as potential therapeutic agents but also as important tools for chemical biology research and mechanism-of-action studies.

Properties

IUPAC Name |

4-chloro-1-methyl-7-nitroindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2/c1-12-7-5(13(14)15)3-2-4(9)6(7)8(10)11-12/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIZZXZPBIMBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2C(=N1)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255249 | |

| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192263-90-3 | |

| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine Intermediate

A critical intermediate is 7-bromo-4-chloro-1H-indazol-3-amine, which can be prepared from inexpensive 2,6-dichlorobenzonitrile through a two-step sequence involving regioselective bromination followed by heterocycle formation with hydrazine hydrate. This method yields the intermediate in 38–45% isolated yield without requiring column chromatography, making it suitable for scale-up.

- Regioselective bromination: Using N-bromosuccinimide (NBS) in the presence of sulfuric acid at controlled temperature (around 25 °C) optimizes yield and minimizes side reactions such as over-bromination or nitrile hydrolysis.

- Cyclization with hydrazine: Treatment of the brominated benzonitrile with hydrazine hydrate affords the indazole ring system with the amino group at position 3.

N1-Methylation and Nitro Group Introduction

Following the synthesis of the indazol-3-amine scaffold, methylation at the N1 position is achieved typically via alkylation with methylating agents under controlled conditions. The nitro group at position 7 is introduced through nitration reactions or by starting from appropriately substituted precursors.

Purification and Isolation

The crude product is purified by standard organic workup procedures including:

- Extraction with organic solvents such as ethyl acetate or dichloromethane.

- Washing with aqueous solutions (citric acid, sodium hydroxide, brine).

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Crystallization or trituration with hexanes and acetone mixtures.

- Vacuum drying at controlled temperatures (e.g., 50 °C) until moisture content is below 1.5%.

Representative Experimental Procedure (Based on Patent WO2020084491A1)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-chloro-7-nitro-1H-indazol-3-amine, DCM, triethylamine, 4-dimethylaminopyridine, methanesulfonyl chloride | Methylation and sulfonylation at low temperature (0–5 °C), stirring for 1.5–2 h | Formation of methylated sulfonamide intermediate |

| 2 | Heating at 70–80 °C for 16 h | Reaction progression and completion | Conversion to desired intermediate |

| 3 | Workup with aqueous citric acid and NaOH washes | Removal of impurities and neutralization | Purified crude product |

| 4 | Extraction with ethyl acetate, drying, concentration | Isolation of organic phase | Off-white solid obtained |

| 5 | Trituration with hexanes and acetone/hexanes mixture, vacuum drying | Final purification | Dried this compound as brick red solid |

The overall yield for the key intermediate 4-chloro-7-nitro-1H-indazol-3-amine is reported as 75%.

Reaction Optimization and Challenges

- Bromination selectivity: Direct bromination of the indazole ring after cyclization can lead to undesired regioisomers. Therefore, bromination at the benzonitrile stage is preferred for regioselectivity.

- Avoidance of side reactions: Use of NBS instead of elemental bromine reduces over-bromination and nitrile hydrolysis.

- Temperature control: Maintaining low temperatures during methylation and sulfonylation steps prevents decomposition and side reactions.

- Purification without chromatography: The process is optimized to avoid column chromatography, favoring scalable industrial production.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

4-chloro-1-methyl-7-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-chloro-1-methyl-7-amino-1H-indazol-3-amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Properties

4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine exhibits notable biochemical properties that make it a valuable tool in research:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling and proliferation. This inhibition can lead to alterations in cellular metabolism and gene expression, making it a candidate for cancer research and therapeutic applications.

- Cellular Effects : The compound influences cell function by modulating signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Its ability to bind to various biomolecules is crucial for its biological activity.

Scientific Research Applications

The applications of this compound span several scientific disciplines:

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). For instance, certain synthesized derivatives demonstrated IC50 values as low as 2.9 nM against FGFR1, indicating potent enzymatic inhibition and anti-proliferative activity .

Pharmacological Research

Pharmacological studies focus on the compound's interaction with biological targets:

- Kinase Inhibition Studies : The compound's role in inhibiting kinases has been documented, with implications for treating proliferative disorders such as cancer. Its interactions with various enzymes are crucial for understanding its pharmacokinetics and therapeutic potential .

Case Studies

Several studies have highlighted the efficacy of this compound in specific applications:

Synthesis and Evaluation of Indazole Derivatives

A study by Li et al. synthesized a series of indazole derivatives based on this compound, evaluating their activity against FGFRs. One derivative exhibited an IC50 of 15.0 nM against FGFR1, showcasing its potential as a targeted cancer therapy .

Antitumor Activity Assessment

In another significant study, compounds derived from 4-chloro-1-methyl-7-nitro-1H-indazol-3-amines were tested for their antitumor activity in clinical settings. Results indicated that certain derivatives were well-tolerated and showed promising antitumor effects in patients with specific mutations .

Summary of Applications

The following table summarizes the key applications of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amines:

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Development of bioactive molecules with therapeutic effects | Potent FGFR inhibitors with IC50 values < 3 nM |

| Pharmacological Research | Interaction studies focusing on enzyme binding affinities | Significant kinase inhibition leading to altered cell proliferation rates |

| Anticancer Research | Investigated for anticancer properties | Documented antitumor activity in clinical trials |

Mechanism of Action

The exact mechanism of action of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine depends on its specific application. Generally, indazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. For example, some derivatives inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine (19B)

- Structure: Bromo (Br) replaces the nitro (NO₂) group at position 6.

- Synthesis : Prepared via cyclization of 3-bromo-6-chloro-2-fluorobenzonitrile with methylhydrazine at 110°C .

- Reactivity : Bromo substituents facilitate Suzuki-Miyaura cross-coupling reactions, making this compound a key intermediate in synthesizing boronate esters (e.g., 19C) .

- Applications : Used in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor .

4-Chloro-7-nitro-1H-indazol-3-amine

- Structure : Lacks the methyl group at position 1.

- However, this may also reduce metabolic stability in vivo compared to the methylated analog .

Substituent Variations at Position 1

7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (11)

- Structure : Trifluoroethyl (CF₃CH₂) replaces the methyl (CH₃) group at position 1.

- Synthesis : Alkylation of 7-bromo-4-chloro-1H-indazol-3-amine with 2,2,2-trifluoroethyl triflate in the presence of Cs₂CO₃ .

- Properties : The electron-withdrawing CF₃ group enhances oxidative stability but reduces solubility in polar solvents compared to the methyl analog .

4-Chloro-1H-indazol-3-amine

- Structure: No substituent at position 1.

- However, this may also lead to faster metabolic degradation .

Boronate Ester Derivatives

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (19C)

Comparison of Physicochemical Properties

Biological Activity

4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in cancer therapy, enzyme inhibition, and other therapeutic areas.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its mechanism of action typically involves the inhibition of specific kinases, which are crucial for cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

-

Kinase Inhibition :

- This compound has been shown to inhibit several kinases, which play vital roles in cellular signaling pathways. The inhibition can lead to altered cellular metabolism and gene expression, making it a candidate for targeting cancer cells.

- Cell Signaling Modulation :

-

Molecular Binding :

- The compound binds to specific biomolecules, leading to their activation or inhibition. This binding is critical for its biological effects and therapeutic potential.

The biochemical properties of this compound include:

- Chemical Formula : C₈H₇ClN₄O₂

- Molecular Weight : 226.62 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

| Study | Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|---|

| Study A | HCT116 (colon cancer) | 0.64 | Significant growth inhibition observed . |

| Study B | KMS-12 BM (multiple myeloma) | 1.4 | Moderate potency against cell proliferation . |

These findings indicate that the compound exhibits promising activity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the indazole ring can significantly impact biological activity. For example:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 4-position | Nitro group | Enhanced kinase inhibition . |

| 6-position | Fluoro group | Improved bioavailability . |

These insights are critical for designing more potent derivatives for therapeutic applications.

Case Studies

Several case studies illustrate the compound's application in research:

- Case Study on Cancer Therapy :

- Enzyme Interaction Studies :

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation, nitration, and cyclization steps. For example, bromination of 2,6-dichlorobenzonitrile with N-bromosuccinimide (NBS) in sulfuric acid at 0°C achieves regioselective bromination . Optimization includes controlling temperature during nitration to avoid over-oxidation and using solvent polarity adjustments to improve cyclization efficiency. Reaction monitoring via TLC or GCMS ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.3–7.9 ppm in CDCl3) .

- HRMS : Confirms molecular weight (e.g., m/z 501 for a related indazole derivative) .

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1340–1566 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and stereochemistry using SHELXL for refinement .

Q. What is the role of the nitro group in the compound’s reactivity?

- Methodological Answer : The nitro group enhances electrophilic substitution reactions at the aromatic ring, directing further functionalization (e.g., reduction to amines or coupling reactions). Its electron-withdrawing nature stabilizes intermediates during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

- Isotopic Labeling : Traces ambiguous signals (e.g., deuterated solvents suppress exchangeable protons).

- Computational Modeling : Compares experimental NMR shifts with DFT-predicted values to validate assignments .

Q. What strategies improve yield in multi-step synthesis of indazole derivatives?

- Methodological Answer :

- Stepwise Optimization : Adjust stoichiometry in halogenation (e.g., 1.07 eq. NBS for selective bromination) .

- Workup Efficiency : Use fractional crystallization to isolate intermediates (e.g., 80% yield via ice-water precipitation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in cyclization .

Q. How can computational methods model the compound’s reactivity for derivative design?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Dynamics : Simulates solvation effects on reaction kinetics.

- Docking Studies : Evaluates binding affinity of nitro-substituted analogs for target proteins (e.g., antimalarial targets) .

Q. What challenges arise in crystallographic refinement using SHELX, and how are they addressed?

- Methodological Answer :

- Twinning : SHELXL’s TWIN command handles twinned crystals by refining twin laws .

- High-Resolution Data : Anisotropic displacement parameters refine thermal motion in nitro groups.

- Disorder Modeling : PART and SUMP restraints resolve overlapping atomic positions in methyl groups .

Q. How can substituent modifications enhance structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Bioisosteric Replacement : Replace chloro with trifluoromethyl to modulate lipophilicity .

- Positional Scanning : Vary nitro group placement to assess electronic effects on biological activity .

- Pharmacophore Mapping : Overlay crystallographic data with active analogs to identify critical binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.